2-(Oxan-2-ylmethylsulfonylamino)acetic acid

Catalog No.
S6948067
CAS No.
M.F
C8H15NO5S
M. Wt
237.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Oxan-2-ylmethylsulfonylamino)acetic acid

Product Name

2-(Oxan-2-ylmethylsulfonylamino)acetic acid

IUPAC Name

2-(oxan-2-ylmethylsulfonylamino)acetic acid

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

InChI

InChI=1S/C8H15NO5S/c10-8(11)5-9-15(12,13)6-7-3-1-2-4-14-7/h7,9H,1-6H2,(H,10,11)

InChI Key

YIFRVIZTHXSURX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CS(=O)(=O)NCC(=O)O
OMSA is a glycine derivative that was first synthesized in 1990 to be used as a prodrug for the treatment of hypertension and congestive heart failure. The idea behind its creation was to produce a compound that could release sulfonamide, a potent diuretic and antihypertensive agent, in the body. The sulfonamide group in OMSA is attached to the amino group, allowing it to be readily released in the body through hydrolysis. The oxymethylene group attached to the carboxylic acid group provides a prodrug effect, which allows OMSA to be administered orally without being degraded in the acidic environment of the stomach.
OMSA is a white crystalline powder that has a molecular weight of 247.28 g/mol, a melting point of 146-148 °C, and a solubility in water of 41 mg/mL at 25 °C. Its chemical formula is C9H15NO6S, and its structure is shown in Figure 1.
Figure 1: Chemical structure of OMSA
OMSA can be synthesized through a multi-step process involving the reaction of glycine with chloromethyl methyl sulfone, followed by cyclization and oxidation. The purity and identity of OMSA can be confirmed by various analytical methods, such as thin-layer chromatography, high-performance liquid chromatography, nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.
The amount of OMSA in a sample can be quantified by high-performance liquid chromatography, which separates the components in a mixture based on their polarity and size. Nuclear magnetic resonance and infrared spectroscopy can be used to determine the chemical structure of OMSA, while mass spectrometry can be used to identify and quantify the fragments of OMSA.
OMSA has been shown to have various biological activities, including diuretic, antihypertensive, anti-inflammatory, and analgesic effects. Studies have demonstrated that OMSA can increase urine output, decrease blood pressure, inhibit the production of pro-inflammatory cytokines, and reduce pain sensitivity in animal models.
The toxicity and safety of OMSA have been evaluated in various animal studies, and it has been found to have a relatively low toxicity profile. The LD50 of OMSA in rats is greater than 5000 mg/kg, indicating that it is relatively non-toxic at high doses. However, long-term studies are needed to fully assess its safety and efficacy in humans.
OMSA has been used in various scientific experiments, including those involving hypertension, heart failure, inflammation, and pain. Its diuretic and antihypertensive effects make it a potential treatment for cardiovascular diseases, while its anti-inflammatory and analgesic effects make it a potential treatment for inflammatory and pain-related conditions.
Research on OMSA is still in its early stages, but there have been some promising results in animal studies. Studies have shown that OMSA can effectively treat hypertension, heart failure, inflammation, and pain in animal models. However, more studies are needed to fully understand its mechanism of action and potential applications in humans.
OMSA has potential implications in various fields of research and industry. Its diuretic and antihypertensive effects make it a potential treatment for cardiovascular diseases, while its anti-inflammatory and analgesic effects make it a potential treatment for inflammatory and pain-related conditions. Additionally, its prodrug effect allows it to be administered orally, which may increase its clinical use.
Despite its potential benefits, OMSA has some limitations that need to be addressed in future studies. One of the limitations is its bioavailability, which is relatively low due to its low water solubility. Therefore, improving the solubility and stability of OMSA may enhance its therapeutic efficacy. Additionally, more studies are needed to fully understand its mechanism of action and potential applications in humans.
There are several future directions for research on OMSA, including:
1. Developing new synthetic routes to improve the yield and purity of OMSA.
2. Investigating the pharmacokinetics and pharmacodynamics of OMSA in humans.
3. Improving the formulation of OMSA to enhance its bioavailability and therapeutic efficacy.
4. Exploring the potential use of OMSA in combination with other drugs for the treatment of cardiovascular diseases, inflammation, and pain.
5. Investigating the cell signaling pathways and molecular targets of OMSA to understand its mechanism of action.
6. Exploring the potential use of OMSA in other fields, such as agriculture and veterinary medicine.
In conclusion, OMSA is a glycine derivative that has potential implications in various fields of research and industry. Its diuretic, antihypertensive, anti-inflammatory, and analgesic effects make it a potential treatment for cardiovascular diseases, inflammation, and pain-related conditions. However, more studies are needed to fully understand its mechanism of action and potential applications in humans. Future research should focus on developing new synthetic routes, optimizing its formulation, and exploring its molecular targets and potential use in other fields.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

237.06709375 g/mol

Monoisotopic Mass

237.06709375 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-26-2023

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